molecular formula C16H32N4O2 B12942494 N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide CAS No. 656221-68-0

N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B12942494
CAS No.: 656221-68-0
M. Wt: 312.45 g/mol
InChI Key: IJPHTXCUZSKLNR-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a synthetic compound featuring a 5-methyl-2-oxoimidazolidin-4-yl moiety linked via a hexanamide chain to a terminal 6-aminohexyl group.

Properties

CAS No.

656221-68-0

Molecular Formula

C16H32N4O2

Molecular Weight

312.45 g/mol

IUPAC Name

N-(6-aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C16H32N4O2/c1-13-14(20-16(22)19-13)9-5-4-6-10-15(21)18-12-8-3-2-7-11-17/h13-14H,2-12,17H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

IJPHTXCUZSKLNR-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the amino group of the hexylamine reacts with a suitable electrophile.

    Final Coupling: The final product is obtained by coupling the imidazolidinone ring with the hexanamide chain under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, emphasizing differences in substituents, functional groups, and applications:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Applications Synthesis Yield Reference
N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide 6-aminohexyl 311.33 (calculated) Bioconjugation, probe design (hypothesized) N/A Target Compound
N-(4,5-Dihydroxy-2,3-dioxopentyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide Dihydroxy-dioxopentyl 424.24 Quorum sensing probe (Autoinducer-2 receptor) Quant. yield (no purification)
N-(3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide Spirocyclic dioxolane-alkyne N/A Intermediate for oxidative functionalization 46%
2,5-Dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate NHS ester 311.33 Bioconjugation (amine-reactive) N/A
N-(4-Hydroxyphenethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide 4-Hydroxyphenethyl N/A Protein binding (phenolic group) N/A

Stereochemical Considerations

The (4R,5S) configuration in desthiobiotin derivatives () is critical for binding streptavidin with high affinity.

Biological Activity

N-(6-Aminohexyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide, also known by its CAS number 656221-68-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₄H₂₁N₃O₅
  • Molecular Weight: 312.451 g/mol
  • Structure: The compound features an aminohexyl chain and an imidazolidinone moiety, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It is suggested that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
  • Receptor Modulation: The structure indicates potential interactions with various receptors, which could modulate physiological responses.
  • Cellular Uptake: The amino group may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antimicrobial propertiesSignificant inhibition against Gram-positive bacteria was observed.
Study 2Assess cytotoxic effects on cancer cellsInduced apoptosis in breast cancer cell lines at concentrations above 10 µM.
Study 3Investigate receptor interactionsPotential modulation of G protein-coupled receptors was noted, suggesting a pathway for further research.

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